N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-10-22(11-9-20)19(23)17-6-4-5-16(12-17)14-24-18-8-7-15(2)21-13-18/h4-8,12-13H,3,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPMAQMOXOYBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Benzamide Core: : The initial step involves the acylation of an appropriate aniline derivative to form the benzamide core. This can be achieved using reagents like acyl chlorides or anhydrides under basic conditions.
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Introduction of the Cyanomethyl Group: : The cyanomethyl group can be introduced via a nucleophilic substitution reaction. This often involves the reaction of a suitable benzyl halide with sodium cyanide in the presence of a phase transfer catalyst.
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Attachment of the 6-Methylpyridin-3-yl Group: : This step typically involves the formation of an ether linkage through a Williamson ether synthesis. The reaction between a 6-methylpyridin-3-ol and a benzyl halide derivative under basic conditions (e.g., using sodium hydride) is a common method.
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Addition of the Propyl Chain: : The propyl chain can be introduced via alkylation reactions, often using propyl halides in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming various oxidized derivatives.
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Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
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Substitution: : The benzamide core and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas are common.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted benzamides and pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide is characterized by the following:
- Molecular Formula : C_{15}H_{19}N_{3}O
- Molecular Weight : 257.33 g/mol
- IUPAC Name : this compound
The presence of functional groups such as cyanomethyl and pyridine derivatives contributes to its biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Evaluation
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 12.5 |
| MCF7 | 15.0 |
| A549 | 10.0 |
These findings suggest that structural modifications can enhance cytotoxicity against different cancer types.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies show effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 μg/mL |
| S. aureus | 4 μg/mL |
| C. albicans | 16 μg/mL |
These results highlight the compound's potential as a therapeutic agent in treating infections.
Synthetic Routes and Retrosynthesis
Recent advancements in synthetic methodologies have facilitated the production of this compound through various routes:
- Direct Amidation : The synthesis involves the reaction of cyanomethyl derivatives with appropriate amines.
- Pyridine Functionalization : Modifications on the pyridine ring enhance biological activity and selectivity.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction pathways, by affecting the activity of key proteins involved in these processes.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Substituents : Features an N-(2-hydroxy-1,1-dimethylethyl) group and a 3-methylbenzamide core.
- Key Differences: The target compound replaces the hydroxy-dimethylethyl group with N-cyanomethyl and N-propyl, eliminating the hydroxyl group. The methyl group on the benzene ring in is replaced by a 6-methylpyridinyloxymethyl substituent in the target compound.
- Functional Implications: The hydroxy-dimethylethyl group in acts as an N,O-bidentate directing group for metal-catalyzed C–H functionalization . The pyridinyl substituent in the target compound introduces aromatic nitrogen, which could enhance binding to biological targets (e.g., kinases) compared to the simpler methyl group in .
JNK3 Inhibitors with Pyridinyl-Benzamide Scaffolds ()
- Example Compounds: 3-(4-(2-(2-Chlorophenyl)acetamido)-1H-pyrazol-1-yl)-N-(6-methylpyridin-3-yl)benzamide (Compound 6) 3-(4-((6-Fluoro-1H-benzo[d]imidazol-2-yl)amino)-1H-pyrazol-1-yl)-N-(6-methylpyridin-3-yl)benzamide (Compound 7)
- Key Similarities :
- Key Differences: The target compound lacks the pyrazolyl-acetamido or benzimidazolyl substituents present in Compounds 6 and 7, which are critical for JNK3 inhibitory activity. Instead, the target compound introduces a cyanomethyl-propyl group on the benzamide nitrogen, which may alter solubility or metabolic stability.
- Functional Implications: The absence of pyrazole/benzimidazole groups in the target compound likely reduces JNK3 affinity but may redirect selectivity toward other targets. The cyanomethyl group’s electron-withdrawing nature could modulate electronic properties, affecting binding kinetics compared to the neutral hydroxypropyl groups in .
GPV366: N-(2-Hydroxy-3-(2-(3-phenylpropanoyl)phenoxy)propyl)-N-propylbenzamide ()
- Substituents: Contains a hydroxypropyl-phenoxy side chain and N-propyl group.
- Key Differences: The target compound replaces the hydroxypropyl-phenoxy group with a pyridinyloxymethyl substituent. The cyanomethyl group in the target compound contrasts with the hydroxypropyl moiety in GPV364.
- Functional Implications: GPV366’s hydroxypropyl-phenoxy group is implicated in hydrogen-bonding interactions with P-glycoprotein residues . The pyridinyloxymethyl group in the target compound may engage in π-π stacking or cation-π interactions instead.
Comparative Data Table
Biological Activity
N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of insecticidal applications and pharmacological properties. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1385345-74-3
- Molecular Formula : CHNO
The compound exhibits its biological activity primarily through its interaction with specific biological pathways. Its structure suggests potential interactions with enzymes involved in neurotransmitter regulation and insect hormonal systems, making it a candidate for insecticidal properties.
- Insecticidal Activity : Research indicates that compounds similar to this compound are effective against various insect pests by disrupting juvenile hormone synthesis, which is crucial for insect development and reproduction .
- Neurotransmitter Modulation : The presence of the pyridine moiety may facilitate interactions with neurotransmitter receptors, potentially affecting central nervous system functions in target organisms .
Table 1: Summary of Biological Activity Studies
Case Studies
- Field Trials on Insect Pests : A study conducted on the efficacy of this compound against aphid populations demonstrated a significant reduction in pest numbers compared to control groups. The compound was applied at varying concentrations, with optimal results observed at higher dosages .
- Neurotransmitter Interaction Studies : In vitro studies revealed that the compound exhibited moderate binding affinity to certain neurotransmitter receptors, suggesting potential applications in neuropharmacology. The implications of these findings point towards further exploration in therapeutic contexts .
Q & A
Q. Table 1: Example Reaction Conditions
Basic: How is the structural integrity of this compound validated during synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the cyanomethyl group (δ ~3.5 ppm for -CH₂CN) and pyridinyl protons (δ ~7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₂₀H₂₄N₃O₂: 362.1864).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for related benzamide derivatives .
Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs by altering the pyridinyl methyl group (e.g., 6-ethyl or 6-fluoro substituents) to assess steric/electronic effects .
- Linker Optimization : Replace the oxymethyl linker with sulfonyl or aminomethyl groups to evaluate binding flexibility .
- Bioisosteric Replacement : Substitute the cyanomethyl group with trifluoromethyl or acetylene moieties to probe hydrophobic interactions .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or ATPase activity assays .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate activity at varying concentrations (e.g., 1 nM–100 μM) to identify non-linear effects .
- Off-Target Profiling : Use proteome-wide screening (e.g., KinomeScan) to rule out nonspecific binding .
- Metabolic Stability Tests : Assess compound stability in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
Basic: What solvents/formulations are suitable for in vitro testing?
Methodological Answer:
- Solubility Screening : Use DMSO for stock solutions (≤20 mg/mL) and dilute in assay buffers (e.g., PBS with 0.1% Tween-80) .
- Vehicle Controls : Include DMSO controls at ≤0.1% to avoid solvent interference.
Advanced: How is the compound’s stability under physiological conditions assessed?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .
- Light/Heat Stability : Store at 40°C/75% RH for 4 weeks and analyze by LC-MS to identify degradation products .
Advanced: What computational tools predict target engagement or off-target effects?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., Bcr-Abl homology models) .
- Pharmacophore Mapping : Align the cyanomethyl and pyridinyl groups with known inhibitor pharmacophores using Schrödinger’s Phase .
Basic: What in vivo models are appropriate for efficacy studies?
Methodological Answer:
- Rodent Models : Use xenograft mice implanted with cancer cells expressing putative targets (e.g., Bcr-Abl-driven leukemia) .
- Dosing Regimens : Administer orally at 10–50 mg/kg/day, with plasma pharmacokinetics monitored via LC-MS/MS .
Advanced: How are hydrogen-bonding interactions with biological targets characterized?
Methodological Answer:
- Crystallography : Co-crystallize the compound with purified target proteins (e.g., P-glycoprotein) to identify H-bond partners like tyrosine residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate specific vs. nonspecific interactions .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
